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Compound of Interest

Compound Name: Chlorfenapyr-d7

Cat. No.: B10860689 Get Quote

An In-Depth Technical Guide to Chlorfenapyr-d7
This technical guide provides a comprehensive overview of Chlorfenapyr-d7, a deuterated

analog of the insecticide Chlorfenapyr. It is intended for researchers, scientists, and

professionals in drug development and analytical chemistry who require detailed information on

its chemical properties, commercial availability, mechanism of action, synthesis, and analytical

methodologies.

Chemical Identity and Properties
Chlorfenapyr-d7 is a stable, isotopically labeled form of Chlorfenapyr, where seven hydrogen

atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for

quantification of Chlorfenapyr in various matrices using mass spectrometry-based methods.[1]
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Property Chlorfenapyr Chlorfenapyr-d7

IUPAC Name

4-Bromo-2-(4-chlorophenyl)-1-

(ethoxymethyl)-5-

(trifluoromethyl)-1H-pyrrole-3-

carbonitrile[2]

4-bromo-2-(4-chlorophenyl)-1-

((ethoxy-d5)methyl-d2)-5-

(trifluoromethyl)-1H-pyrrole-3-

carbonitrile[1]

CAS Number 122453-73-0[2][3] 122453-73-0 (Unlabeled)

Molecular Formula C₁₅H₁₁BrClF₃N₂O C₁₅H₄D₇BrClF₃N₂O

Molar Mass 407.62 g/mol 414.7 g/mol

Appearance White to tan powder Solid

Solubility
Slightly soluble in chloroform

and methanol

Slightly soluble in chloroform

and methanol

Commercial Suppliers
Chlorfenapyr-d7 is available from several specialized chemical suppliers that provide

reference standards and isotopically labeled compounds.

Supplier Product Name Notes

Cayman Chemical Chlorfenapyr-d7

Intended for use as an internal

standard for quantification by

GC- or LC-MS.

Clearsynth Chlorfenapyr-d7
Provided with a Certificate of

Analysis.

LGC Standards Chlorfenapyr-d7
High-quality reference

standards for analytical testing.

Non-deuterated Chlorfenapyr is also commercially available from various manufacturers and

suppliers for agricultural and pest control applications.
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Chlorfenapyr is a pro-insecticide, meaning it is converted into its active form after entering the

host organism. The primary mode of action involves the disruption of cellular energy

production.

Activation: Upon ingestion or absorption by an insect, Chlorfenapyr is metabolized by mixed-

function oxidases (MFOs) through the oxidative removal of the N-ethoxymethyl group. This

process forms the active metabolite, CL 303268 .

Mitochondrial Uncoupling: The active metabolite, CL 303268 , acts as an uncoupler of

oxidative phosphorylation in the mitochondria. It disrupts the proton gradient across the inner

mitochondrial membrane, which is essential for the production of adenosine triphosphate

(ATP).

ATP Depletion and Cell Death: The disruption of ATP synthesis leads to a depletion of

cellular energy, resulting in cellular dysfunction, and ultimately, the death of the organism.

This unique mode of action makes Chlorfenapyr effective against insect populations that have

developed resistance to other classes of insecticides, such as pyrethroids and

organophosphates.
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Mechanism of action of Chlorfenapyr.
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Synthesis of Chlorfenapyr
The synthesis of Chlorfenapyr typically involves a multi-step process. One common route

utilizes 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as a key

intermediate. The synthesis of the deuterated analog, Chlorfenapyr-d7, would follow a similar

pathway but would employ deuterated reagents in the final step.

A general synthetic scheme is as follows:

Lactonization, Pyrrole Cyclization, and Bromination: Starting from chlorophenylglycine,

trifluoroacetic acid, and 2-chloroacrylonitrile, the core pyrrole structure is formed and

subsequently brominated to yield 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-

3-carbonitrile.

Ethoxymethylation: The final step involves the addition of the ethoxymethyl group to the

pyrrole nitrogen. This is achieved by reacting the pyrrole intermediate with chloromethyl ethyl

ether in the presence of a base and a suitable solvent. For the synthesis of Chlorfenapyr-
d7, a deuterated chloromethyl ethyl ether (specifically, chloro(methyl-d2) (ethoxy-d5) ether)

would be used.
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Synthesis of Chlorfenapyr

Starting Materials
(e.g., Chlorophenylglycine)

4-bromo-2-(4-chlorophenyl)-5-
(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Multiple Steps

Chlorfenapyr
(or Chlorfenapyr-d7)

Chloromethyl ethyl ether
(or deuterated analog for d7) Base (e.g., alkali carbonate) Solvent (e.g., esters)
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Logical relationship in the synthesis of Chlorfenapyr.

Analytical Methodologies
The quantification of Chlorfenapyr and its deuterated internal standard in various samples is

typically performed using chromatographic techniques coupled with sensitive detectors.

Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used

sample preparation technique for pesticide residue analysis in food and agricultural samples.

Experimental Protocol (General)
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Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable)

to ensure uniformity.

Extraction:

Place the homogenized sample into a 50 mL centrifuge tube.

Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often containing a small

percentage of acetic acid.

Spike with an internal standard solution (e.g., Chlorfenapyr-d7).

Add a salt mixture, typically containing magnesium sulfate and sodium chloride or sodium

acetate, to induce phase separation.

Shake vigorously for 1 minute and centrifuge.

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

Transfer an aliquot of the supernatant (acetonitrile layer) to a clean centrifuge tube

containing a dSPE sorbent mixture.

The sorbent mixture commonly includes primary secondary amine (PSA) to remove

organic acids, sugars, and fatty acids, and magnesium sulfate to remove excess water.

Graphitized carbon black (GCB) may be included to remove pigments and sterols, while

C18 can remove nonpolar interferences like fats.

Vortex the tube for 30-60 seconds and centrifuge.

Final Extract: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.
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Analytical Workflow

Sample Homogenization

Extraction
(Acetonitrile + Salts)

Centrifugation

dSPE Cleanup
(PSA, MgSO4, etc.)

Supernatant

Centrifugation

LC-MS/MS or GC-MS/MS Analysis

Final Extract

Click to download full resolution via product page

Experimental workflow for Chlorfenapyr analysis.

Instrumental Analysis: HPLC-UV
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High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common

method for the analysis of Chlorfenapyr.

Experimental Protocol (Example)

Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-

phase column.

Mobile Phase: An isocratic or gradient mixture of methanol and water is typically used. A

common composition is methanol:water (80:20, v/v).

Flow Rate: A flow rate of 1.0 mL/min is often employed.

Column Temperature: The column is typically maintained at a constant temperature, for

example, 30°C.

Detection Wavelength: Chlorfenapyr shows strong absorbance in the UV region, with

detection wavelengths commonly set at 220 nm or 260 nm.

Injection Volume: A typical injection volume is 20 µL.

Parameter Value

Column C18 reversed-phase

Mobile Phase Methanol:Water (e.g., 80:20 v/v)

Flow Rate 1.0 mL/min

Detection UV at 220 nm or 260 nm

Column Temperature 30°C

Advanced Analytical Techniques
For higher sensitivity and selectivity, especially in complex matrices and for confirmation

purposes, mass spectrometry-based methods are preferred.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive

and specific method for the simultaneous determination of Chlorfenapyr and its major

metabolite, tralopyril, in biological samples like human plasma.

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS: GC-based methods are

also used for the determination of Chlorfenapyr residues.

Metabolism and Toxicology
In mammals, orally administered Chlorfenapyr is poorly absorbed, with a significant portion

being eliminated unchanged in the feces. The metabolism in lactating goats has been studied,

and proposed metabolic pathways have been elucidated. In rats, Chlorfenapyr is toxic, with

reported LD50 values of 441 mg/kg for males and 1,152 mg/kg for females. The metabolism in

plants involves N-dealkylation and subsequent oxidation of the dealkylated metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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